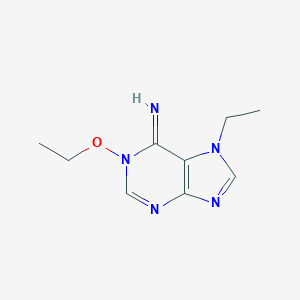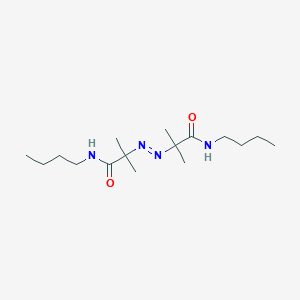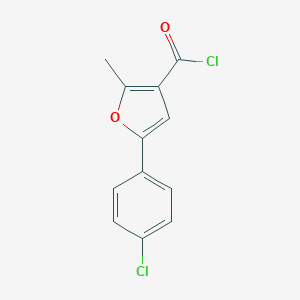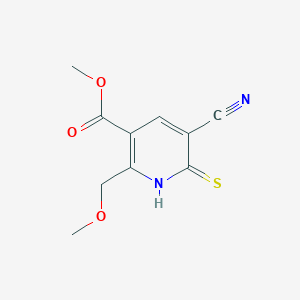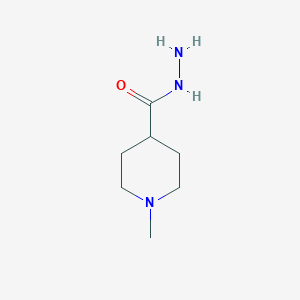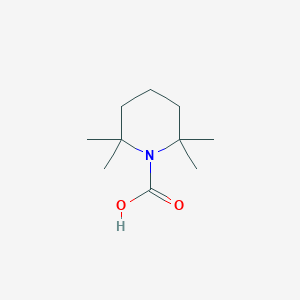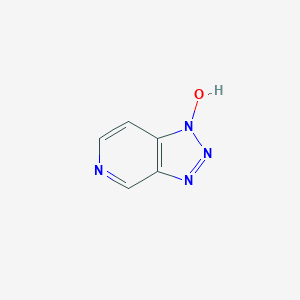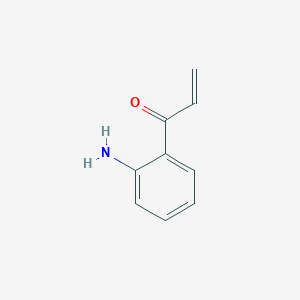
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzimidazole class of compounds and has a molecular formula of C10H12N2S.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is not fully understood. However, studies have shown that this compound exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and transcription factors that are involved in the inflammatory and cancerous processes.
Efectos Bioquímicos Y Fisiológicos
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole in lab experiments is its high purity and stability. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various lab experiments. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects in certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole. One of the most promising areas of research is in the development of novel anti-inflammatory and anti-cancer drugs based on this compound. In addition, this compound can also be studied for its potential applications in the field of material science, where it can be used to develop new materials with improved thermal stability and mechanical properties. Finally, further studies can be conducted to fully understand the mechanism of action of this compound, which can lead to the development of more effective drugs and materials based on this compound.
Conclusion:
In conclusion, 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be easily synthesized with high yields and purity, making it an ideal candidate for various lab experiments. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of novel drugs and materials. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-mercapto-N-methylbenzamide with 1,4-dibromobutane in the presence of potassium carbonate. Another method involves the reaction of 2-aminomethylthiophene with 4-methylbenzoyl chloride in the presence of triethylamine. Both of these methods have been used to synthesize 6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole with high yields and purity.
Aplicaciones Científicas De Investigación
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. One of the most prominent applications is in the field of medicinal chemistry, where this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also been studied for its potential applications in the field of material science, where it has been shown to exhibit excellent thermal stability and mechanical properties.
Propiedades
Número CAS |
159598-38-6 |
|---|---|
Nombre del producto |
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole |
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
6-methyl-2-(methylsulfanylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) |
Clave InChI |
LXEDCBXFRIFBGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)CSC |
Sinónimos |
1H-Benzimidazole,5-methyl-2-[(methylthio)methyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



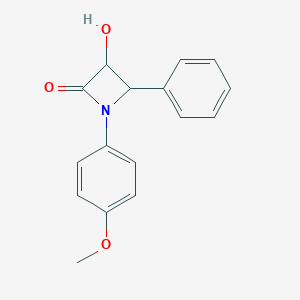
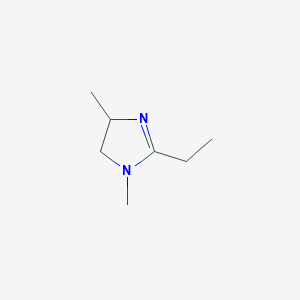
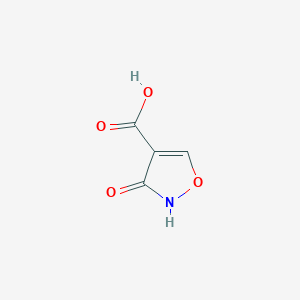
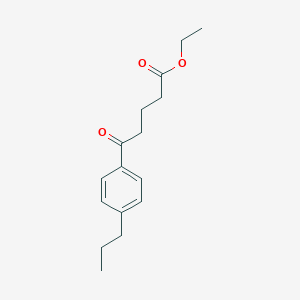
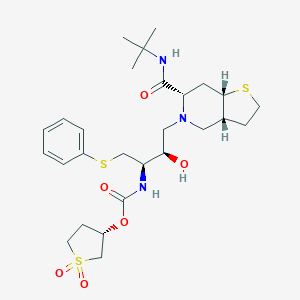
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
